Optical Rotation: (S)- vs. (R)-Boc-Protected Derivative
The (S)-enantiomer of N-Boc-4-oxopiperidine-2-carboxylic acid exhibits a specific optical rotation of [α]²²/D = -18.5° (c = 1, CHCl₃), while the corresponding (R)-enantiomer shows [α]²²/D = +22.0° (c = 1, CHCl₃) . These values are approximately equal in magnitude but opposite in sign, confirming enantiomeric relationship. This provides a measurable, QC-compatible parameter for verifying stereochemical identity of the free amino acid or its derivatives upon procurement.
| Evidence Dimension | Specific optical rotation [α]²²/D (c = 1, CHCl₃) |
|---|---|
| Target Compound Data | -18.5° (S-Boc derivative) |
| Comparator Or Baseline | +22.0° (R-Boc derivative) |
| Quantified Difference | Δ ≈ 40.5° magnitude difference between enantiomers |
| Conditions | c = 1 in chloroform, 22 °C, sodium D-line; Boc-protected derivatives |
Why This Matters
Optical rotation is a primary identity and purity criterion for chiral building blocks; this large numerical difference enables unambiguous enantiomer identification during incoming QC, preventing costly stereochemical errors in asymmetric synthesis campaigns.
